![molecular formula C19H23N3O7S B2503631 N-(3,5-dimethoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251681-79-4](/img/structure/B2503631.png)
N-(3,5-dimethoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
The compound “N-(3,5-dimethoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide” is a complex organic molecule. It contains a morpholinosulfonyl group, a pyridinone group, and a dimethoxyphenyl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the morpholinosulfonyl and pyridinone groups could introduce interesting electronic and steric effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Scientific Research Applications
Antifungal Agents
The derivatives of N-(3,5-dimethoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide have been identified as potent antifungal agents, especially against Candida species. These compounds maintain their antifungal activity in vitro against a range of fungi, including molds and dermatophytes. Notably, their plasmatic stability was significantly enhanced by structural modifications, which also preserved their antifungal properties. These derivatives have also demonstrated efficacy in vivo, specifically in a murine model of systemic Candida albicans infection, significantly reducing fungal load in kidneys (Bardiot et al., 2015).
Enzyme Inhibition
N-aryl/aralkyl substituted derivatives of this compound have been synthesized and evaluated for their inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds exhibited promising activity against these enzymes, indicating potential medicinal applications (Khalid et al., 2014).
Chemical Synthesis and Cyclization
These compounds have been utilized in chemical synthesis, demonstrating a high yielding cyclization process. This method provides an efficient route for synthesizing complex molecular structures, which can be further reduced to yield target molecules with potential biological activity (King, 2007).
Reaction with Formamide or Acetamide
The reaction of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide or acetamide leads to the formation of various compounds, showcasing the versatility of these molecules in chemical reactions. These reactions result in the creation of structures that might have diverse biological or chemical applications (Hirota et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S/c1-27-15-10-14(11-16(12-15)28-2)20-18(23)13-21-5-3-4-17(19(21)24)30(25,26)22-6-8-29-9-7-22/h3-5,10-12H,6-9,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMGUFPDVZLQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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